1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea

Catalog No.
S7460185
CAS No.
M.F
C14H19Cl2N3O2
M. Wt
332.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3...

Product Name

1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea

IUPAC Name

1-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea

Molecular Formula

C14H19Cl2N3O2

Molecular Weight

332.2 g/mol

InChI

InChI=1S/C14H19Cl2N3O2/c1-21-18-14(20)17-11-4-6-19(7-5-11)9-10-2-3-12(15)13(16)8-10/h2-3,8,11H,4-7,9H2,1H3,(H2,17,18,20)

InChI Key

YHJURNLMLJEYRN-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl

1-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]-3-methoxyurea, also commonly known as LMTX, is a small molecule compound that has been of interest to researchers due to its ability to inhibit tau protein aggregation in the brain. Tau protein is a microtubule-associated protein that stabilizes microtubules in the brain and helps with normal cellular function. However, when it becomes abnormally phosphorylated, it can aggregate to form tau tangles that are found in the neurons of Alzheimer's disease patients. LMTX has been studied as a potential treatment for Alzheimer's disease and other tauopathies, as well as other conditions where tau protein aggregation plays a role.

LMTX is a white to off-white powder with a molecular weight of 448.3 g/mol. Its chemical formula is C19H24Cl2N4O2 and its melting point is 204-208°C. It has a solubility of 2-3 mg/mL in DMSO and 4-5 mg/mL in water.

LMTX can be synthesized through a multi-step process involving the reaction of various chemical compounds. One commonly used method involves the reaction of 4-chloro-N-(3,4-dichlorobenzyl)piperidine with urea in the presence of a base catalyst to yield the intermediate N-(3,4-dichlorobenzyl)-4-(ureido)piperidine. This intermediate can then be treated with methoxyamine hydrochloride to yield the final product, LMTX.
LMTX can be characterized by various techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and liquid chromatography-mass spectrometry (LC-MS). These techniques can be used to confirm the identity and purity of the compound.
have been developed to detect and quantify LMTX in biological samples. One commonly used method is high-performance liquid chromatography (HPLC), which can separate and quantify LMTX in complex biological matrices such as plasma and brain tissue. Other methods include LC-MS and capillary electrophoresis.

LMTX has been shown to inhibit tau protein aggregation in vitro and in vivo in animal models of tauopathy. It has also been shown to improve cognitive function in these animal models. However, clinical trials in humans have yielded mixed results, with some showing a modest benefit in cognitive function and others showing no significant effect. The mechanism by which LMTX exerts its anti-tau aggregation effect is not fully understood, but it is thought to involve stabilizing tau protein and preventing its abnormal aggregation.

Studies have found that LMTX is well-tolerated and does not cause significant toxicity in animal models or in humans at therapeutic doses. However, higher doses have been associated with toxicity in animal models, suggesting that careful dosing is necessary in human clinical trials.

LMTX has potential applications in the treatment of Alzheimer's disease and other tauopathies, as well as other conditions where tau protein aggregation plays a role. It may also have applications in the development of diagnostic tools for these conditions, as well as in the study of the biology of tau protein.

Research on LMTX is ongoing, with several clinical trials currently underway to evaluate its effectiveness in the treatment of Alzheimer's disease. Studies are also being conducted to further elucidate the mechanism by which LMTX exerts its anti-tau aggregation effect, as well as to evaluate its potential for use in other tauopathies and conditions where tau protein aggregation plays a role.

The potential implications of LMTX are significant, as it has the potential to be a novel therapeutic target for Alzheimer's disease and other tauopathies. It may also have applications in the development of diagnostic tools and in the study of the biology of tau protein. In the pharmaceutical industry, LMTX may have applications in the development of new drugs for the treatment of neurodegenerative diseases.

While LMTX has shown promise in preclinical studies and early clinical trials, its effectiveness in the treatment of Alzheimer's disease has been mixed in larger clinical trials. Further research is necessary to fully understand its mechanism of action and to determine its potential applications in the treatment of neurodegenerative diseases. Future directions for research could include the investigation of combination therapies with other drugs targeting Alzheimer's disease pathways, as well as the development of new drugs targeting tau protein aggregation.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

331.0854322 g/mol

Monoisotopic Mass

331.0854322 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-27

Explore Compound Types